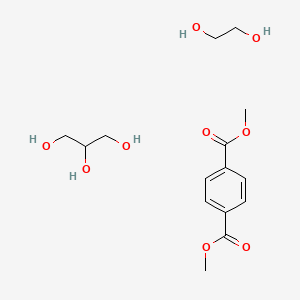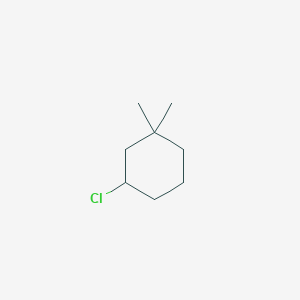![molecular formula C16H12O3 B14680312 8-Methoxyphenanthro[3,4-d][1,3]dioxole CAS No. 35142-04-2](/img/structure/B14680312.png)
8-Methoxyphenanthro[3,4-d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxyphenanthro[3,4-d][1,3]dioxole is a chemical compound with the molecular formula C₁₆H₁₂O₃. It belongs to the class of phenanthrenes and derivatives, characterized by a phenanthrene core structure with a methoxy group and a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and dioxole ring formation .
Industrial Production Methods
Industrial production methods for 8-Methoxyphenanthro[3,4-d][1,3]dioxole are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
8-Methoxyphenanthro[3,4-d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
8-Methoxyphenanthro[3,4-d][1,3]dioxole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 8-Methoxyphenanthro[3,4-d][1,3]dioxole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Aristolochic Acid: A natural mixture of 8-methoxy-6-nitrophenanthro[3,4-d][1,3]dioxole-5-carboxylic acid and 6-nitrophenanthro[3,4-d][1,3]dioxole-5-carboxylic acid.
Benzo[d][1,3]dioxole Derivatives: Compounds with similar dioxole ring structures but different substituents on the phenanthrene core.
Uniqueness
8-Methoxyphenanthro[3,4-d][1,3]dioxole is unique due to its specific methoxy and dioxole substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
35142-04-2 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
8-methoxynaphtho[2,1-g][1,3]benzodioxole |
InChI |
InChI=1S/C16H12O3/c1-17-13-4-2-3-12-11(13)7-5-10-6-8-14-16(15(10)12)19-9-18-14/h2-8H,9H2,1H3 |
InChI Key |
WYZHCCJSWRPBPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC3=C2C4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)

![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)

![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)




![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)

![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)
![2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14680305.png)
